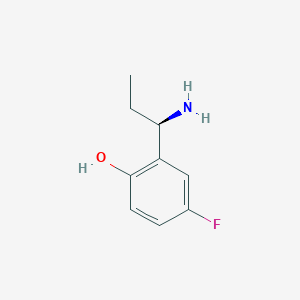
(R)-2-(1-Aminopropyl)-4-fluorophenolhcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and ®-1-aminopropane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve high purity standards.
化学反应分析
Types of Reactions
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium thiocyanate (KSCN) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated or functionalized derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used as a probe to study enzyme-substrate interactions and receptor binding. Its chiral nature makes it valuable for studying stereochemistry and enantioselective processes.
Medicine
In medicine, ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is investigated for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of advanced materials and coatings.
作用机制
The mechanism of action of ®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The phenol group can participate in various chemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
®-1-Aminopropylphosphonic acid: Similar in structure but contains a phosphonic acid group instead of a phenol group.
®-3-(1-Aminopropyl)benzonitrile hydrochloride: Contains a benzonitrile group instead of a fluorophenol group.
Uniqueness
®-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is unique due to the presence of the fluorine atom and phenol group, which confer distinct chemical properties and reactivity. Its chiral nature also makes it valuable for studying stereochemistry and enantioselective processes.
属性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC 名称 |
2-[(1R)-1-aminopropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m1/s1 |
InChI 键 |
JVIRFYQQOSINHU-MRVPVSSYSA-N |
手性 SMILES |
CC[C@H](C1=C(C=CC(=C1)F)O)N |
规范 SMILES |
CCC(C1=C(C=CC(=C1)F)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















